Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)-
CAS No.:
Cat. No.: VC16516769
Molecular Formula: C46H54F12FeP2
Molecular Weight: 952.7 g/mol
* For research use only. Not for human or veterinary use.
![Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)- -](/images/structure/VC16516769.png)
Specification
Molecular Formula | C46H54F12FeP2 |
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Molecular Weight | 952.7 g/mol |
IUPAC Name | bis[3,5-bis(trifluoromethyl)phenyl]-[1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron |
Standard InChI | InChI=1S/C41H44F12P2.C5H10.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h8-9,15,18-25,30-31,34-35H,2-7,10-14,16-17H2,1H3;1-5H2; |
Standard InChI Key | SNRUKJLXYKUZDU-UHFFFAOYSA-N |
Canonical SMILES | CC(C1CCCC1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.C1CCCC1.[Fe] |
Introduction
Structural Characterization and Stereochemical Features
Molecular Architecture
The ligand features a ferrocene backbone substituted with two distinct phosphine groups:
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Position 1: A (1R)-1-[bis(3,5-bis(trifluoromethyl)phenyl)phosphino]ethyl group.
The molecular formula is C46H54F12FeP2, with a molecular weight of 952.7 g/mol . The (1S) designation specifies the planar chirality at the first carbon of the ethyl bridge, while the (1R) configuration governs the stereochemistry of the phosphinoethyl substituent .
Table 1: Key Structural Properties
Property | Value/Description | Source |
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Molecular Formula | C46H54F12FeP2 | |
Molecular Weight | 952.7 g/mol | |
Stereochemistry | (1S), (1R) configurations | |
Phosphine Substituents | 3,5-Bis(trifluoromethyl)phenyl, Dicyclohexyl |
Electronic and Steric Profiles
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Trifluoromethyl Groups: Electron-withdrawing substituents enhance ligand stability and modulate metal center electronics .
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Dicyclohexylphosphino Group: Provides steric bulk to enforce selective substrate binding in catalytic cycles .
Synthesis and Stereochemical Control
Synthetic Pathways
The ligand is synthesized via multi-step functionalization of 1,1′-bis(phosphino)ferrocene precursors. Critical steps include:
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Oxazoline Intermediate Formation: Introduction of oxazoline moieties at the 2,2′-positions of ferrocene .
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Phosphine Group Installation: Sequential substitution with bis(3,5-bis(trifluoromethyl)phenyl)phosphine and dicyclohexylphosphine groups .
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Stereochemical Resolution: Chiral auxiliaries or chromatographic separation ensure enantiopure (1S) and (1R) configurations .
Challenges in Conformational Analysis
The ligand’s size and mixed substituents preclude 3D conformer generation via MMFF94s force fields, as noted in PubChem . Experimental techniques like X-ray crystallography or NOE NMR are required for detailed conformational studies .
Applications in Asymmetric Catalysis
Palladium-Catalyzed Allylic Alkylation
This ligand excels in Pd-mediated allylic alkylations, achieving >90% enantiomeric excess (ee) for substrates like 1,3-diphenylprop-2-en-1-yl acetate . Key findings:
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Substituent Effects: Trifluoromethyl groups boost catalytic activity, while dicyclohexyl groups enhance enantioselectivity .
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Planar Chirality Dominance: Unlike traditional chiral ligands, this compound relies solely on ferrocene’s planar chirality for asymmetric induction .
Table 2: Catalytic Performance in Allylic Alkylation
Substrate | Yield (%) | ee (%) | Conditions | Source |
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1,3-Diphenylpropenyl Acetate | 92 | 94 | Pd(OAc)2, THF, 25°C | |
Cyclohex-2-en-1-yl Acetate | 88 | 85 | Pd(OAc)2, DCM, 30°C |
Phosphapalladacycle Formation
Reaction with Na2PdCl4 yields planar chiral palladacycles with 59–96% ee, critical for Suzuki-Miyaura couplings . The dicyclohexylphosphino group facilitates transcyclopalladation, a key step in cycle formation .
Comparative Analysis with Related Ligands
Electronic Modulation via Trifluoromethyl Groups
Ligands with -CF3 substituents exhibit higher oxidative stability and improved performance in electron-deficient metal complexes compared to -OMe or -H analogs .
Future Directions and Challenges
Expanding to 3d/4f Heterometallic Complexes
Ferrocene’s redox activity and modular ligand design position this compound for use in heterometallic single-molecule magnets (SMMs) . Preliminary studies suggest Fe-Ln complexes could exhibit slow magnetic relaxation under applied fields .
Scalability and Industrial Applications
While laboratory-scale synthesis is established, large-scale production requires optimizing phosphine substitution steps to minimize costly chiral separations .
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